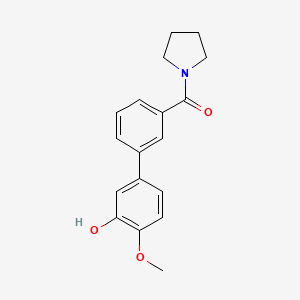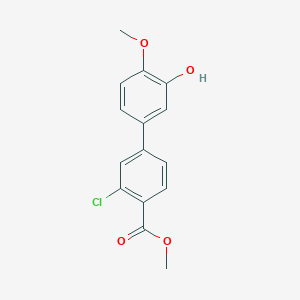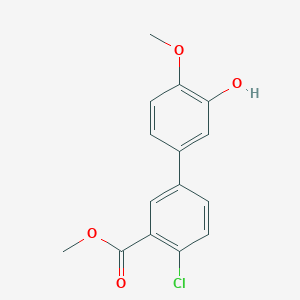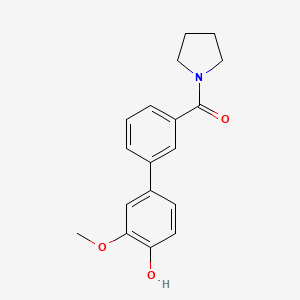
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
Overview
Description
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2-MPCP) is a phenol derivative containing two methoxy groups and a 3-pyrrolidinylcarbonylphenyl group. It is widely used in the scientific research field due to its unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not well understood. However, it is believed that the compound binds to certain proteins in the body, and this binding leads to the activation of certain biochemical pathways. In addition, it is believed that 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% may interact with certain receptors in the body, resulting in the activation of certain physiological pathways.
Biochemical and Physiological Effects
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to have an effect on the metabolism of certain compounds, and it has also been shown to have an effect on the toxicity of certain compounds. In addition, 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have an effect on the binding of certain proteins to other compounds, and it has been shown to have an effect on the activation of certain biochemical pathways.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive, and it is easy to obtain. In addition, it is relatively stable, and it has a relatively low toxicity. However, 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several limitations when used in laboratory experiments. It is not very soluble in water, and it has a low solubility in organic solvents. In addition, it is not very stable in the presence of light, and it is not very stable in the presence of heat.
Future Directions
There are several potential future directions for the research and development of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential future direction is the development of new synthesis methods for 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. This could include the development of new catalysts, solvents, and reaction conditions. Another potential future direction is the development of new applications for 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. This could include the development of new methods for the detection and analysis of compounds, or the development of new methods for the delivery of compounds. Finally, another potential future direction is the development of new methods for the study of the biochemical and physiological effects of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. This could include the development of new methods for the study of the interactions between 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% and proteins, or the development of new methods for the study of the mechanisms of action of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%.
Synthesis Methods
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through several methods. One of the most commonly used methods is the reaction of 2-chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol with sodium methoxide in methanol. This reaction yields a 95% pure product of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. Other methods of synthesis include the reaction of 2-chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol with sodium methoxide in methanol, followed by the reaction of the product with sodium methoxide in methanol to yield a 95% pure product of 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%.
Scientific Research Applications
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in numerous scientific research studies. It has been used in studies of the pharmacological properties of compounds, as well as studies of the biochemical and physiological effects of compounds. It has also been used in studies of the interactions between compounds and proteins, and in studies of the mechanisms of action of compounds. In addition, 2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in studies of the metabolism of compounds, and in studies of the toxicity of compounds.
properties
IUPAC Name |
[3-(3-hydroxy-4-methoxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-17-8-7-14(12-16(17)20)13-5-4-6-15(11-13)18(21)19-9-2-3-10-19/h4-8,11-12,20H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCXDFCSAWRILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685785 | |
| Record name | (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261968-71-1 | |
| Record name | (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)



![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)




